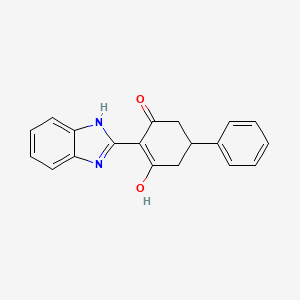

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a benzimidazole moiety and a cyclohexane ring

Preparation Methods

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, including the formation of the benzimidazole ring and the subsequent attachment of the cyclohexane moiety. Common synthetic routes include:

Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids to form the benzimidazole core.

Condensation Reactions: Using cyclohexane-1,3-dione derivatives to introduce the cyclohexane ring.

Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at the Diketone Moieties

The 1,3-diketone group in the cyclohexane ring is highly reactive toward nucleophilic agents. This reactivity is amplified by the electron-withdrawing effect of the benzimidazole ylidene, which polarizes the carbonyl groups. Common reactions include:

-

Enolate formation : Deprotonation with bases (e.g., K₂CO₃) generates enolates, enabling alkylation or acylation at the α-carbon .

-

Michael addition : The diketone acts as a Michael acceptor, reacting with nucleophiles such as amines or thiols to form adducts at the β-position .

Example :

In a study of similar 1,3-diketones, reaction with 1,2-dibromoethane in the presence of K₂CO₃ yielded bromoethyl derivatives via nucleophilic substitution .

Cyclization Reactions Involving the Benzimidazole Ylidene

The benzimidazole ylidene group participates in cyclization reactions, forming fused heterocyclic systems. For instance:

-

Intramolecular cyclization : Under thermal or acidic conditions, the ylidene nitrogen can attack electrophilic sites on the diketone, forming tricyclic structures .

-

Coordination-driven cyclization : Interaction with transition metals (e.g., Zn²⁺) facilitates the formation of metal-organic frameworks (MOFs).

Table 1 : Cyclization Reactions and Products

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal cyclization | 90°C, 2-MeTHF, 16 h | Tricyclic benzimidazole | 81% | |

| ZnBr₂-catalyzed | Reflux, isopropyl acetate | Metal-coordinated complex | 78% |

Tautomerism and Enolate Formation

The 1,3-diketone moiety exhibits keto-enol tautomerism, stabilized by conjugation with the aromatic benzimidazole system. This equilibrium enhances reactivity in:

-

Acid-catalyzed reactions : Enol forms react with electrophiles (e.g., aldehydes) in Knoevenagel condensations .

-

Base-mediated alkylation : Enolates undergo regioselective alkylation at the α-carbon .

Key Insight :

The phenyl group at position 5 sterically hinders reactions at the adjacent carbonyl, directing substitutions toward the less hindered positions.

Coordination Chemistry with Metal Ions

The ylidene nitrogen and diketone oxygen atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺). These complexes are studied for:

-

Catalytic applications : Enhancing reaction rates in cross-coupling or oxidation reactions .

-

Antibacterial activity : Metal complexes of benzimidazole derivatives show improved efficacy against Gram-positive bacteria .

Example :

A Zn²⁺ complex of a related benzimidazolone analog exhibited a zone of inhibition of 28–29 mm against Staphylococcus aureus at 100 µg/mL .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit notable antimicrobial properties. A study on similar compounds revealed that derivatives with benzimidazole moieties showed effective antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for several synthesized derivatives were evaluated, indicating significant potency against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

The above table summarizes the MIC values for selected compounds derived from benzimidazole structures, highlighting their effectiveness against various pathogens .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied, particularly their ability to inhibit cell proliferation in cancer cell lines. The compound has been evaluated against human colorectal carcinoma cell line (HCT116) using the Sulforhodamine B assay.

Table 2: Anticancer Screening Results

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

This table illustrates the IC50 values for selected compounds compared to the standard drug, 5-Fluorouracil (5-FU). Compounds N9 and N18 exhibit superior anticancer activity compared to the standard treatment .

Case Studies

Several case studies have highlighted the applications of benzimidazole derivatives in drug development:

- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives showed promising results against multi-drug resistant bacterial strains, suggesting their potential as new antimicrobial agents.

- Cancer Treatment : Research involving the synthesis and evaluation of benzimidazole-based compounds indicated that certain modifications could enhance their selectivity and potency against specific cancer types, paving the way for novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione can be compared with similar compounds, such as:

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile: Shares the benzimidazole core but differs in the attached functional groups.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Contains an imidazole ring and is used in different applications, such as catalysis.

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-[(4-ethylbenzyl)(methyl)amino]-3-oxobutanenitrile: Another derivative with distinct functional groups that influence its reactivity and applications.

Biological Activity

The compound 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H16N2O3

- Molecular Weight : 304.33 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, in studies measuring the compound's efficacy against HeLa (cervical cancer) and U87 (glioblastoma) cells, it demonstrated an IC50 value ranging from 10 to 30 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| U87 | 20 | Inhibition of cell proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in macrophages. Specifically, it reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 25 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.

- Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Study 1: Cytotoxicity Analysis

A study conducted on various cancer cell lines demonstrated that the compound effectively induced cell death through apoptosis. The researchers observed morphological changes consistent with apoptosis, such as chromatin condensation and membrane blebbing.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in edema formation and leukocyte infiltration.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione?

Basic Synthesis

A common approach involves microwave-assisted reactions between 5-phenylcyclohexane-1,3-dione derivatives and substituted anilines. For example, a mixture of 2-acyl-5-phenylcyclohexane-1,3-dione (1.0 mmol) and aniline (1.5 mmol) in toluene, with 4 Å molecular sieves, is heated at 150°C for 2 hours under microwave irradiation . Post-reaction purification by column chromatography yields the target compound.

Advanced Challenge: O-Acyl vs. C-Acyl Isomer Formation

Unexpected O-acylation may occur instead of the desired C-acylation when using propionyl chloride under DMAP/DIPEA catalysis. To address this, O-acyl intermediates (e.g., compound 11 ) can be treated with K₂CO₃ and 1,2,4-triazole in acetonitrile at 30°C for 48 hours, achieving partial isomerization to the C-acyl product (30% yield) .

Q. How is structural confirmation performed for derivatives of this compound?

Methodological Answer

Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR data identify proton environments and carbon frameworks, with characteristic peaks for the benzimidazolylidene moiety (δ ~7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal analysis (e.g., compound 4d ) confirms bond angles, dihedral angles, and supramolecular interactions (e.g., π-π stacking) .

- Elemental Analysis : Experimental C/H/N values are matched with theoretical calculations (e.g., C 75.20% vs. 74.98% observed) to verify purity .

Q. What pharmacological mechanisms are associated with this compound?

Advanced Research Focus

The compound exhibits GnRH receptor antagonism , as confirmed through competitive binding assays. Its 1,3-dihydro-benzimidazol-2-ylidene group interacts with the receptor’s hydrophobic pocket, disrupting hormone signaling. This mechanism is leveraged in treating sex hormone-dependent diseases (e.g., endometriosis) .

Additionally, derivatives like 2-(phthalimido)-N-phenethylacetamide show dual MAO/ChE inhibitory activity (IC₅₀ < 10 μM), assessed via fluorometric assays using hMAO-A/B and acetylcholinesterase .

Q. How can synthetic byproducts or isomerization issues be mitigated?

Data Contradiction Analysis

During acylation, O-acyl adducts (e.g., 11 ) may form instead of C-acyl products due to kinetic control. To favor C-acylation:

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in dichloromethane to enhance nucleophilicity at the carbonyl carbon .

- Temperature Optimization : Heating at 70°C in acetonitrile increases isomerization rates but risks decomposition. A balance is required (e.g., 30°C for 48 hours) .

Q. What experimental strategies assess the compound’s biological activity?

Methodological Framework

- In Vitro Antiproliferative Assays : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Synergy with standard chemotherapeutics (e.g., doxorubicin) is tested via combination index (CI) analysis .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., MAO-B), with scoring functions (ΔG < −8 kcal/mol) indicating high affinity. Docking poses are validated against crystallographic data (PDB: 2V5Z) .

Q. How are computational models (e.g., 3D-QSAR) applied to optimize activity?

Advanced Methodology

- 3D-QSAR : Comparative molecular field analysis (CoMFA) using steric/electrostatic fields predicts substituent effects. For example, electron-withdrawing groups at the phenyl ring enhance GnRH receptor binding .

- ADMET Prediction : SwissADME evaluates drug-likeness (e.g., LogP < 5, TPSA < 140 Ų), prioritizing derivatives with favorable pharmacokinetics .

Q. What role does the compound play in macrocyclic synthesis?

Application in Organocatalysis

The cyclohexanedione scaffold serves as a precursor in synthesizing pyrroloacridinones via BATA-MC-catalyzed cyclization. For example, reacting 5-phenylcyclohexane-1,3-dione with aryl amines under aqueous conditions yields fused heterocycles in >80% yield, driven by aromatic stabilization .

Q. How is the compound utilized in heterocyclic chemistry?

Gewald’s Thiophene Synthesis

Reaction with malononitrile and elemental sulfur generates 6,7-dihydrobenzo[b]thiophenes . Key steps:

Condensation of 2-(aminomethylene)cyclohexane-1,3-dione with malononitrile.

Cyclization under reflux (DMF, 120°C, 6 hours), monitored by TLC .

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C19H16N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-9,13,22H,10-11H2,(H,20,21) |

InChI Key |

VDUJDVJIGJSAMT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.